Lurbinectedin

説明

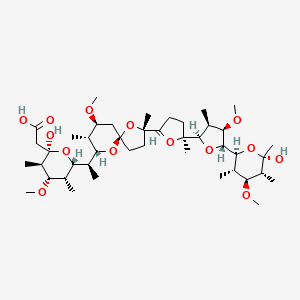

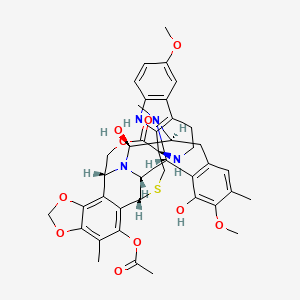

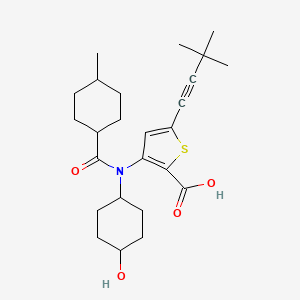

Lurbinectedin is a chemotherapeutic DNA alkylating agent used in the treatment of metastatic small-cell lung cancer . It is a synthetic alkaloid that covalently binds DNA, generating double-strand breaks, and disrupts DNA-protein interactions and RNA transcription .

Synthesis Analysis

An efficient and scalable approach is described for the total synthesis of the marine natural product Et-743 and its derivative lurbinectedin, which are valuable antitumor compounds. The method delivers 1.6% overall yield in 26 total steps from Cbz-protected (S)-tyrosine .Molecular Structure Analysis

Lurbinectedin is a selective inhibitor of oncogenic transcription. It binds preferentially to guanines located in DNA gene promoters .Chemical Reactions Analysis

Lurbinectedin exerts its chemotherapeutic activity by covalently binding to DNA, generating double-strand breaks, and disrupts DNA-protein interactions and RNA transcription .Physical And Chemical Properties Analysis

Lurbinectedin is a cytotoxic, with alkylating properties. The commercially available pharmaceutical form is a glass vial containing 4 mg of lyophilized powder of lurbinectedin . The molecular formula of Lurbinectedin is C41H44N4O10S and the molecular weight is 784.88 g/mol .科学的研究の応用

Pharmacokinetics and Safety

Lurbinectedin’s pharmacokinetic and safety profiles were studied in a phase Ib drug-drug interaction study. The study investigated whether these profiles are affected by co-administration of itraconazole, a strong CYP3A4 inhibitor, in adult patients with advanced solid tumors . The systemic total exposure of Lurbinectedin increased with itraconazole co-administration .

Treatment for Small Cell Lung Cancer (SCLC)

Lurbinectedin has been used as a second-line therapy in Chinese patients with small cell lung cancer . It showed manageable safety and acceptable tolerability in Chinese patients with advanced solid tumors, and demonstrates promising efficacy in Chinese patients with SCLC as second-line therapy .

Inhibitor of Oncogenic Transcription

Lurbinectedin is a selective inhibitor of oncogenic transcription. It binds preferentially to guanines located in the GC-rich regulatory areas of DNA gene promoters . This prevents binding of transcription factors to their recognition sequences, inhibiting oncogenic transcription and leading to tumor cell apoptosis .

Affects Tumor Microenvironment Landscape

By inhibiting activated transcription in tumor-associated macrophages, Lurbinectedin also affects the tumor microenvironment landscape .

Combination Therapy with Doxorubicin

Promising activity of Lurbinectedin in combination with doxorubicin was observed in patients with second-line SCLC in a phase 1 trial .

Treatment for Various Types of Cancer

In vivo, Lurbinectedin significantly inhibited tumor growth compared to vehicle in murine xenograft models of lung, ovarian, colon, and gastric cancers .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Lurbinectedin primarily targets the DNA within cancer cells . It specifically binds to guanine residues located in the minor groove of DNA . This interaction disrupts the normal functioning of the DNA, which is crucial for cell replication and survival .

Mode of Action

Lurbinectedin is a DNA alkylating agent . It covalently binds to guanine residues in the DNA minor groove, forming adducts . These adducts bend the DNA helix towards the major groove . This alteration in the DNA structure inhibits the binding of transcription factors to their recognition sequences, thereby inhibiting oncogenic transcription . The disruption of these processes leads to double-strand DNA breaks and subsequent cell death .

Biochemical Pathways

The binding of Lurbinectedin to DNA disrupts the normal transcription process, leading to the inhibition of oncogenic transcription . This results in the disruption of various biochemical pathways within the cell, leading to cell cycle arrest and apoptosis . Additionally, Lurbinectedin has been shown to interact with the tumor microenvironment, reducing the number of tumor-associated macrophages and inhibiting the secretion of cytokines and chemokines .

Pharmacokinetics

Lurbinectedin exhibits linear pharmacokinetics with a moderate mean clearance of 12.5 L/h and a long terminal half-life of 62.7 hours . The systemic total exposure of Lurbinectedin increases when co-administered with strong CYP3A4 inhibitors, such as itraconazole . This suggests that the metabolism of Lurbinectedin may be influenced by enzymes in the CYP3A4 family .

Result of Action

The primary result of Lurbinectedin’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting oncogenic transcription, Lurbinectedin induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis . This results in the reduction of tumor size and potentially slows the progression of the disease .

特性

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMIZRDDREKEP-HWTBNCOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198065 | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue. | |

| Record name | Lurbinectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lurbinectedin | |

CAS RN |

497871-47-3 | |

| Record name | Lurbinectedin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurbinectedin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurbinectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C41H44N4O10S | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURBINECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Lurbinectedin?

A1: Lurbinectedin exerts its antitumor activity through a multifaceted mechanism involving:

- DNA Binding: Lurbinectedin binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]

- Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]

- DNA Damage: Lurbinectedin binding also induces the formation of double-strand DNA breaks. [, , ]

- Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]

Q2: How does Lurbinectedin affect the tumor microenvironment?

A2: Research suggests Lurbinectedin impacts the tumor microenvironment by:

- Reducing Tumor-Associated Macrophages (TAMs): Lurbinectedin demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]

- Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]

Q3: Does Lurbinectedin's mechanism of action differ between cancer types?

A3: While the core mechanisms of action hold true across different cancer types, research suggests Lurbinectedin might exploit specific vulnerabilities in certain cancers:

- Ovarian Clear Cell Carcinoma (CCC): Lurbinectedin exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []

- Small Cell Lung Cancer (SCLC): In SCLC, Lurbinectedin demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []

Q4: Is there publicly available spectroscopic data for Lurbinectedin?

A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for Lurbinectedin.

Q5: What is the preclinical evidence supporting Lurbinectedin's anticancer activity?

A5: Extensive preclinical studies have demonstrated the antitumor efficacy of Lurbinectedin in various cancer models:

- In vitro: Lurbinectedin effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]

- In vivo: Lurbinectedin significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]

Q6: Are there any preclinical findings suggesting potential combination therapies with Lurbinectedin?

A6: Preclinical studies highlight the potential of combining Lurbinectedin with other agents to enhance its antitumor effects:

- Irinotecan: Synergistic antitumor activity has been observed when Lurbinectedin is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]

- ONC212 (Imipridone): Combinations of Lurbinectedin with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]

- BCL2/BCL2L1 inhibitors: Lurbinectedin exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []

- Gemcitabine: The combination of Lurbinectedin and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to Lurbinectedin's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []

Q7: What are the key clinical findings from trials investigating Lurbinectedin in cancer treatment?

A7: Clinical trials have demonstrated the therapeutic potential of Lurbinectedin, particularly in SCLC:

- Relapsed SCLC: Lurbinectedin received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]

- BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed Lurbinectedin exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []

- Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of Lurbinectedin in MPM, regardless of histological type or prior immunotherapy. [, ]

Q8: Are there any ongoing clinical trials exploring Lurbinectedin in other cancer types?

A9: Yes, Lurbinectedin is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]

Q9: Have any resistance mechanisms to Lurbinectedin been identified?

A9: Research suggests potential mechanisms of resistance to Lurbinectedin may involve:

- Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in Lurbinectedin-resistant tumors, highlighting the importance of this pathway in Lurbinectedin's mechanism of action. []

- SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to Lurbinectedin, indicating a potential role for SLFN11 as a biomarker for Lurbinectedin sensitivity. [, ]

Q10: Are there specific biomarkers that could predict response to Lurbinectedin therapy?

A10: Several potential biomarkers are being investigated to predict Lurbinectedin response:

- SLFN11: High SLFN11 expression has been linked to increased sensitivity to Lurbinectedin in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]

- POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to Lurbinectedin in vitro, warranting further investigation as a potential biomarker. []

- MYC: Preclinical data suggests MYC as a potential predictive biomarker for Lurbinectedin response in SCLC. []

Q11: What analytical techniques are used for Lurbinectedin characterization and quantification?

A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of Lurbinectedin in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying Lurbinectedin, determining its plasma protein binding, and measuring its metabolites in human plasma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)

![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)